3-Methyl-2H-azirine-2-carboxylic acid ethyl ester
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Overview
Description
Ethyl 3-methyl-2H-azirine-2-carboxylate is a heterocyclic organic compound that belongs to the class of azirines Azirines are three-membered nitrogen-containing rings that are known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-2H-azirine-2-carboxylate can be synthesized through several methods. One common approach involves the isomerization of 5-chloroisoxazoles to azirine-2-carbonyl chlorides, followed by hydrolysis . Another method includes the electrochemical iodine-mediated oxidation of enamino-esters to 2H-azirine-2-carboxylates . These methods typically require specific catalysts and reaction conditions to achieve high yields.
Industrial Production Methods: While detailed industrial production methods for ethyl 3-methyl-2H-azirine-2-carboxylate are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of catalysts such as iron(II) chloride and iodine in controlled environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-2H-azirine-2-carboxylate undergoes various chemical reactions, including nucleophilic addition, cycloaddition, and oxidation. For instance, thiols add to the carbon-nitrogen double bond to form aziridines . Additionally, the compound can participate in 1,3-dipolar cycloaddition reactions to form pyrimidines .
Common Reagents and Conditions: Common reagents used in reactions with ethyl 3-methyl-2H-azirine-2-carboxylate include thiols, propargyl alcohol, and primary and secondary amines . These reactions often require specific conditions such as heating in toluene or the presence of bases like triethylamine .
Major Products: The major products formed from reactions involving ethyl 3-methyl-2H-azirine-2-carboxylate include aziridines, pyrimidines, and various substituted acrylates .
Scientific Research Applications
Ethyl 3-methyl-2H-azirine-2-carboxylate has several scientific research applications. It is used in the synthesis of biologically active compounds, including potential antibiotics and anticancer agents . The compound’s unique structure makes it a valuable building block in medicinal chemistry for developing new drugs with improved efficacy and reduced toxicity .
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2H-azirine-2-carboxylate involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The compound’s ability to undergo ring-opening reactions makes it an effective alkylating agent, which is crucial in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ethyl 3-methyl-2H-azirine-2-carboxylate include azirinomycin, dysidazirine, and other 2H-azirine-2-carboxylic acids . These compounds share the azirine ring structure but differ in their substituents and biological activities.
Uniqueness: Ethyl 3-methyl-2H-azirine-2-carboxylate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its methyl and ethyl groups enhance its stability and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
ethyl 3-methyl-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-3-9-6(8)5-4(2)7-5/h5H,3H2,1-2H3 |
InChI Key |
ZMBABEKQNCEQRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=N1)C |
Origin of Product |
United States |
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